CYP11B2 Stereospecific Inhibition vs. Racemic Fadrozole
(S)-Dexfadrostat is the eutomer for CYP11B2 inhibition, with the racemic mixture exhibiting distinct potency. The (S)-enantiomer demonstrates an IC50 for CYP11B2 of 171 nM, while the (R)-enantiomer is less potent, with an IC50 of 40 nM for CYP11B1 [1]. This stereospecificity is critical as the (R)-enantiomer, but not (S)-dexfadrostat, forms a stable, tight coordination complex with the CYP11B2 heme [2]. This difference explains why (S)-dexfadrostat cannot be used as a direct substitute for racemic fadrozole in CYP11B2 studies.
| Evidence Dimension | Enantioselective CYP11B2 vs. CYP11B1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 (CYP11B2) = 171 nM; IC50 (CYP11B1) = 40 nM |
| Comparator Or Baseline | (R)-Fadrozole |
| Quantified Difference | CYP11B1/CYP11B2 selectivity ratio = 0.2 for (S)-fadrozole, indicating a 5-fold preference for CYP11B1 over CYP11B2. |
| Conditions | In vitro enzyme inhibition assay using human CYP11B1 and CYP11B2 expressed in mammalian cells. |
Why This Matters
Procurement of the incorrect enantiomer will result in fundamentally different target engagement, invalidating any study of CYP11B2-specific inhibition.
- [1] Table 2. Inhibitory Activity of X21 (IC50, nM) against the CYP19A1, CYP11B2, and CYP11B1 Enzymes. PMC. 2023. View Source
- [2] Pignatti E, et al. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate. J Steroid Biochem Mol Biol. 2023 Dec;235:106409. View Source
